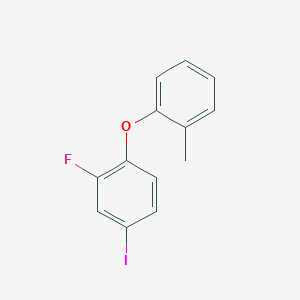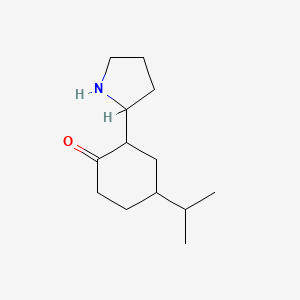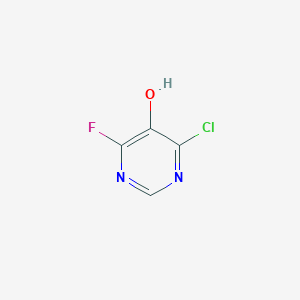
2-Fluoro-4-iodo-1-(O-tolyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-iodo-1-(O-tolyloxy)benzene is an organic compound with the molecular formula C13H10FIO It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and an O-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-1-(O-tolyloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-iodophenol and o-tolyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Catalysts: Copper(I) iodide is commonly used as a catalyst to enhance the reaction rate and yield.
Solvents: Solvents like 2-propanol or toluene are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified using techniques like recrystallization, column chromatography, or distillation to obtain the desired purity.
Quality Control: Analytical methods such as NMR, HPLC, and LC-MS are used to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-1-(O-tolyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2-Fluoro-4-iodo-1-(O-tolyloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-1-(O-tolyloxy)benzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-iodobenzene: A simpler analog with only fluorine and iodine substituents.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: A compound with additional trifluoromethyl substitution.
4-Fluoroiodobenzene: Another analog with fluorine and iodine substituents but without the O-tolyloxy group.
Uniqueness
2-Fluoro-4-iodo-1-(O-tolyloxy)benzene is unique due to the presence of the O-tolyloxy group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C13H10FIO |
|---|---|
Molecular Weight |
328.12 g/mol |
IUPAC Name |
2-fluoro-4-iodo-1-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C13H10FIO/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,1H3 |
InChI Key |
JOJLWNYFONUUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)



![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)


![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)

